![molecular formula C25H25N5O B15283908 N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline](/img/structure/B15283908.png)
N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline
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Overview
Description
N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline is a complex organic compound that features a benzotriazole moiety, a morpholine ring, and a phenylethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline typically involves multiple steps, starting with the preparation of benzotriazole derivatives. Benzotriazole can be synthesized by the reaction of o-phenylenediamine with sodium nitrite and acetic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials with specific properties such as corrosion resistance and UV protection
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable coordination compounds with metal ions, which may inhibit enzyme activity. The morpholine ring and phenylethylidene group contribute to the compound’s ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Similar in structure but lacks the morpholine ring and phenylethylidene group.
Tolyltriazole: Contains a triazole ring but differs in the substitution pattern and lacks the morpholine ring.
Uniqueness
N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline is unique due to its combination of a benzotriazole moiety, morpholine ring, and phenylethylidene group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C25H25N5O |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(benzotriazol-1-yl)-N-(4-methylphenyl)-2-morpholin-4-yl-2-phenylethanimine |
InChI |
InChI=1S/C25H25N5O/c1-19-11-13-21(14-12-19)26-25(30-23-10-6-5-9-22(23)27-28-30)24(20-7-3-2-4-8-20)29-15-17-31-18-16-29/h2-14,24H,15-18H2,1H3 |
InChI Key |
OBUUYWWUWWEPIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C(C2=CC=CC=C2)N3CCOCC3)N4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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